molecular formula C9H8N4O2 B1483314 methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1873310-01-0

methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate

Cat. No. B1483314
CAS RN: 1873310-01-0
M. Wt: 204.19 g/mol
InChI Key: KLRVKPQSYAJPPV-UHFFFAOYSA-N
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Description

Pyrazine derivatives are important in various applications such as pharmaceuticals, organic materials, and natural products . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . For example, a one-pot cascade and metal-free reaction was developed for the synthesis of trisubstituted pyrrolo[1,2-a]pyrazines .


Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by a pyrrole ring and a pyrazine ring . The uniquely situated nitrogen atom in the pyrazine ring makes the pyrazine molecule a very important pharmacophore .


Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions. For example, the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce a specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can vary. For instance, some compounds are stored at room temperature and appear as a powder .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives are widely explored for their medicinal properties. They have been studied for antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Organic Synthesis

Compounds like methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate can serve as intermediates in the synthesis of more complex molecules. They can be used to prepare various pharmaceutical molecules .

Agricultural Chemistry

Some pyrazole compounds have shown herbicidal properties and could be used in developing new agrochemicals .

Safety And Hazards

Safety and hazards associated with pyrazine derivatives can vary depending on the specific compound. For example, some compounds are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research on pyrazine derivatives could focus on exploring their synthetic pathways and biological activities further. This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

methyl 3-pyrazin-2-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-6(12-13-7)8-5-10-2-3-11-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRVKPQSYAJPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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